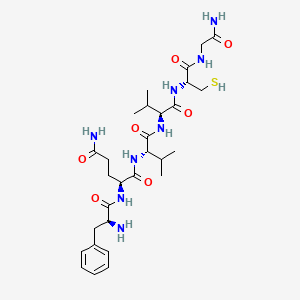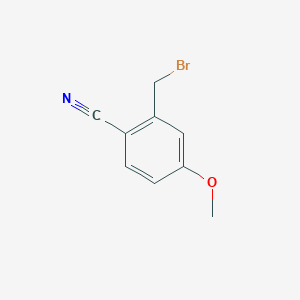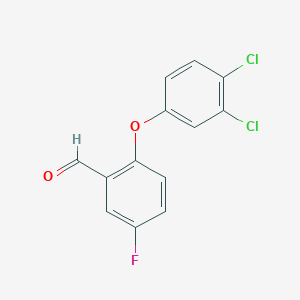
Ac-NWCKRGRKQCKTHPH-NH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-NWCKRGRKQCKTHPH-NH is a peptide that has gained attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using solid-phase peptide synthesis, which is a widely used method for the production of peptides.
Aplicaciones Científicas De Investigación
Scientific Research in Education : A study explored the conceptual development of high school students' understanding of scientific research over a school year. Despite project-based learning designed to foster student-scientist partnerships, students' understanding remained rudimentary, highlighting the challenges in effectively teaching scientific research methodologies in educational settings (Moss, Abrams, & Kull, 1998).
Primate Models in Research : Nonhuman primates (NHPs) are crucial in biomedical research due to their physiological and genetic similarities to humans. Despite ethical considerations, their use is essential for advances in understanding diseases and developing treatments. The importance of primate models is particularly noted in biomedical and biological research (Phillips et al., 2014).
Research in Nursing Homes During COVID-19 : The COVID-19 pandemic presented unique challenges for research in nursing homes, especially for studies involving vulnerable populations like those with dementia. Adaptations included remote data collection and increased reliance on nursing home staff for research activities, demonstrating the need for flexibility in research methodologies during crises (Morgan et al., 2021).
Sediment Capping Research for Environmental Remediation : A study assessed the application of activated carbon and nonwoven fabric mats for capping lake sediments to prevent nutrient release. This research contributes to environmental remediation strategies by demonstrating effective methods to mitigate pollution in aquatic ecosystems (Gu et al., 2017).
Propiedades
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H128N32O19S2/c1-42(114)65(78(131)109-58(32-46-36-93-41-99-46)79(132)113-29-13-21-61(113)77(130)107-55(66(87)119)31-45-35-92-40-98-45)112-72(125)53(18-7-10-26-84)105-75(128)59-38-133-134-39-60(111-73(126)56(30-44-34-96-48-15-4-3-14-47(44)48)108-74(127)57(33-63(86)117)100-43(2)115)76(129)104-52(17-6-9-25-83)69(122)102-49(19-11-27-94-80(88)89)67(120)97-37-64(118)101-50(20-12-28-95-81(90)91)68(121)103-51(16-5-8-24-82)70(123)106-54(71(124)110-59)22-23-62(85)116/h3-4,14-15,34-36,40-42,49-61,65,96,114H,5-13,16-33,37-39,82-84H2,1-2H3,(H2,85,116)(H2,86,117)(H2,87,119)(H,92,98)(H,93,99)(H,97,120)(H,100,115)(H,101,118)(H,102,122)(H,103,121)(H,104,129)(H,105,128)(H,106,123)(H,107,130)(H,108,127)(H,109,131)(H,110,124)(H,111,126)(H,112,125)(H4,88,89,94)(H4,90,91,95)/t42-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,65+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODTQMBYJNICI-GMBGMYOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)N)NC(=O)C(CCCCN)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H128N32O19S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

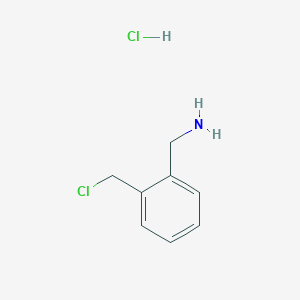
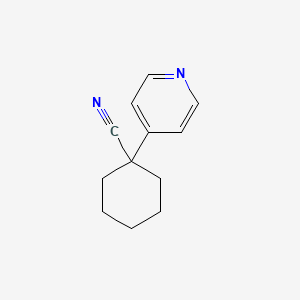
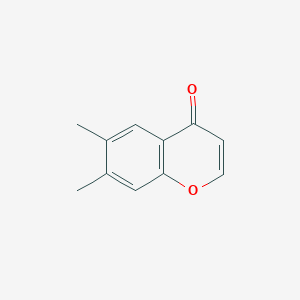
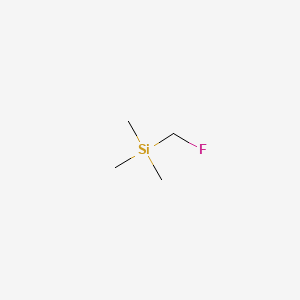
![1-Heptanone, 1-oxazolo[4,5-b]pyridin-2-yl-7-phenyl-](/img/structure/B3257441.png)
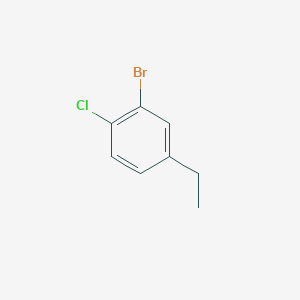
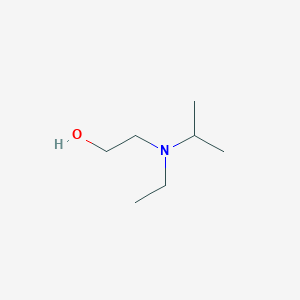
![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)
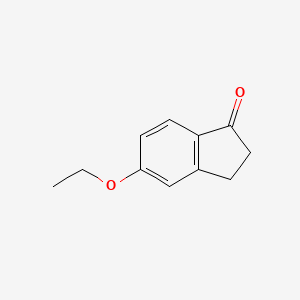
![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)
